Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h6,8,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPXGZDATXHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457206 | |
| Record name | Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352547-75-2 | |
| Record name | Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate" CAS number
An In-depth Technical Guide to Methyl 2-(2-oxocyclohexyl)acetate: Synthesis, Properties, and Applications in Drug Development
Introduction
Methyl 2-(2-oxocyclohexyl)acetate is a vital intermediate in organic synthesis, particularly valued for its role as a building block in the creation of complex molecules for pharmaceutical and agrochemical applications.[1] Its structure, featuring a ketone on a cyclohexane ring and a methyl ester, provides two reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key reactions, and its significance in research and development, particularly in the synthesis of tryptamines.[2]
This document focuses on Methyl 2-(2-oxocyclohexyl)acetate, CAS number 13672-64-5. It is important to distinguish this from the related compound, Methyl 2-(2-hydroxycyclohexyl)acetate (CAS 70980-27-7), which can be synthesized from the former via reduction of the ketone group.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(2-oxocyclohexyl)acetate is presented below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 13672-64-5 | [2][3] |
| Molecular Formula | C₉H₁₄O₃ | [2][3] |
| Molecular Weight | 170.21 g/mol | [2] |
| IUPAC Name | methyl 2-(2-oxocyclohexyl)acetate | N/A |
| SMILES | COC(=O)CC1CCCCC1=O | [2][3] |
| Melting Point | 20 °C | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) | N/A |
Synthesis of Methyl 2-(2-oxocyclohexyl)acetate
A common method for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate involves the reaction of cyclohexylamine with methyl chlorocarbonate, followed by refluxing.[2] The yield of this reaction can be enhanced by using phosphoric acid as a catalyst.[2]
Experimental Protocol: Synthesis
Materials:
-
Cyclohexylamine
-
Methyl chlorocarbonate
-
Phosphoric acid (catalyst)
-
Appropriate solvent (e.g., a non-polar organic solvent)
-
Apparatus for reflux, extraction, and purification (e.g., distillation or chromatography)
Procedure:
-
In a reaction vessel, combine cyclohexylamine with a suitable solvent.
-
Slowly add methyl chlorocarbonate to the mixture, maintaining temperature control as the reaction may be exothermic.
-
Add a catalytic amount of phosphoric acid.[2]
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove unreacted starting materials and the catalyst. This typically involves washing with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product, if necessary, by distillation or column chromatography to obtain pure Methyl 2-(2-oxocyclohexyl)acetate.
Causality Behind Experimental Choices:
-
Phosphoric Acid Catalyst: The use of phosphoric acid as a catalyst likely facilitates the reaction by protonating one of the reactants, making it more electrophilic and increasing the reaction rate.[2]
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without allowing the solvent to evaporate.[2]
Synthesis Workflow Diagram
Caption: Key reaction pathway of Methyl 2-(2-oxocyclohexyl)acetate.
Role in Drug Design
The methyl group in molecules like Methyl 2-(2-oxocyclohexyl)acetate plays a significant role in drug design. It can influence the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug molecule through various effects such as inductive and conformational effects. [4]Furthermore, introducing methyl groups can enhance metabolic stability, a crucial aspect of drug development. [4]The structural motifs derived from this compound are found in various bioactive molecules, highlighting its importance as a synthetic intermediate.
Conclusion
Methyl 2-(2-oxocyclohexyl)acetate is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two distinct functional groups make it an ideal starting material for creating more complex molecules with potential applications in the pharmaceutical industry. A thorough understanding of its properties and reactivity is essential for researchers and scientists in the field of drug development and discovery.
References
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Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(2-oxocyclohexyl)acetate. Retrieved from [Link]
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Wang, S., et al. (2018). [Application of methyl in drug design]. PubMed. Retrieved from [Link]
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A Methodological Guide to the Physicochemical Characterization of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Abstract
This technical guide provides a comprehensive framework for the determination of the core physical and structural properties of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate. As a complex bifunctional molecule featuring hydroxyl, ketone, and ester moieties, this compound presents unique characteristics relevant to its potential application as an intermediate in pharmaceutical and fine chemical synthesis. This document outlines a logical, multi-technique approach for its definitive structural elucidation and physicochemical profiling. We will detail the requisite experimental protocols, from spectroscopic analysis to the determination of fundamental physical constants, explaining the causality behind each methodological choice. This guide is intended for researchers and drug development professionals who require a rigorous, self-validating workflow for characterizing novel or sparsely documented chemical entities.
Molecular Profile and Structural Considerations
This compound is a chiral organic compound possessing a molecular formula of C₉H₁₄O₄. Its structure incorporates a cyclohexane ring bearing a ketone at the 2-position, and an acetate group at the 1-position which is further substituted with a hydroxyl group. The presence of these functional groups dictates its chemical reactivity and physical behavior, suggesting a high degree of polarity, the capacity for hydrogen bonding (both donor and acceptor), and the existence of stereoisomers.
The molecule contains two chiral centers, which implies the potential for four stereoisomers (two pairs of enantiomers). The characterization workflow must therefore be capable of distinguishing between these diastereomeric forms.
Caption: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties
The following properties are calculated based on the molecular structure. Experimental verification is the primary goal of this guide. The molecular formula for the related compound, methyl (2-oxocyclohexyl)acetate, is C₉H₁₄O₃ with a molecular weight of 170.21 g/mol .[1] The addition of a hydroxyl group leads to the following calculated values.
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₉H₁₄O₄ | Based on structural analysis. |
| Molecular Weight | 186.20 g/mol | Calculated from the molecular formula. |
| Hydrogen Bond Donors | 1 | From the hydroxyl (-OH) group.[2] |
| Hydrogen Bond Acceptors | 4 | From the ketone, hydroxyl, and two ester oxygens.[2] |
| Rotatable Bond Count | 3 | Calculated for acyclic single bonds.[2] |
| Topological Polar Surface Area | 63.8 Ų | Calculated; higher than the 46.5 Ų for the reduced analogue, indicating increased polarity.[2] |
| CAS Number | Not Assigned | This specific structure is not broadly indexed. The related precursor, methyl (2-oxocyclohexyl)acetate, is CAS 13672-64-5.[1] |
Analytical Workflow for Structural & Physical Characterization
A multi-step, orthogonal approach is required to unambiguously determine the structure and properties of a purified sample. The workflow ensures that data from one technique corroborates the findings of another, establishing a self-validating chain of evidence.
Caption: Integrated workflow for the characterization of the target molecule.
Spectroscopic and Structural Elucidation Protocols
Mass Spectrometry (MS)
-
Causality and Expertise: Mass spectrometry is the definitive technique for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the elemental composition, which is a critical first step in characterization. The fragmentation pattern also offers valuable structural clues.
-
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition (Positive Ion Mode): Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺.
-
Data Analysis: Determine the exact mass of the most abundant ion and use software to calculate the corresponding molecular formula. The expected monoisotopic mass for C₉H₁₄O₄ is 186.0892 Da.[3] Analyze the fragmentation pattern for characteristic losses (e.g., H₂O, OCH₃).
-
Infrared (IR) Spectroscopy
-
Causality and Expertise: IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[4] For this molecule, we expect to confirm the presence of the O-H, C=O (ketone), and C=O (ester) groups.
-
Experimental Protocol (Attenuated Total Reflectance, ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (1-2 mg of solid or one drop of liquid) of the purified compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to known frequencies.
-
-
Table 2: Expected IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H stretch[4] |
| C-H (sp³) | 3000 - 2850 | C-H stretch |
| Ketone (C=O) | ~1715 | C=O stretch (cyclohexanone)[5] |
| Ester (C=O) | ~1735 | C=O stretch |
| C-O | 1300 - 1000 | C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality and Expertise: NMR provides the most detailed structural information, revealing the connectivity of atoms through the carbon-hydrogen framework. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms. 2D NMR experiments like COSY can confirm proton-proton couplings and establish the final structure.
-
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for molecules with exchangeable protons like -OH.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).
-
-
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Notes |
| -OCH₃ | ~3.7 | Singlet (s) | Typical for methyl esters.[6] |
| -OH | 2.0 - 5.0 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; exchangeable. |
| -CH(OH )- | ~4.0 - 4.5 | Singlet or Doublet | A singlet if no adjacent protons, but likely a doublet due to the adjacent proton on the ring. Its exact shift is influenced by the adjacent ketone and hydroxyl group. |
| Cyclohexyl Protons | 1.2 - 3.0 | Complex Multiplets (m) | Protons on the cyclohexane ring will show complex splitting patterns due to diastereotopicity and coupling with each other. The proton alpha to the ketone will be shifted downfield (~2.5-3.0 ppm). |
Core Physical Property Determination
Melting Point
-
Causality and Expertise: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting point range (typically <1°C) suggests a highly pure compound, while a broad and depressed range indicates the presence of impurities. A melting point of 20°C has been reported for the related precursor, methyl (2-oxocyclohexyl)acetate.[1] The addition of the hydroxyl group is expected to significantly increase the melting point due to enhanced hydrogen bonding.
-
Experimental Protocol:
-
Sample Preparation: Finely powder a small amount of the dry crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Solubility Profile
-
Causality and Expertise: A compound's solubility in various solvents is dictated by the principle of "like dissolves like." Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (crystallization), and formulation. The presence of both polar functional groups and a nonpolar hydrocarbon ring suggests that this compound will exhibit intermediate solubility characteristics.
-
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Qualitative Assessment: To 1 mL of each solvent in a separate vial, add the compound portion-wise (e.g., 10 mg at a time) with vortexing.
-
Classification: Classify the solubility as:
-
Soluble: > 50 mg/mL
-
Sparingly Soluble: 1-50 mg/mL
-
Insoluble: < 1 mg/mL
-
-
Concluding Remarks
The successful characterization of this compound hinges on the systematic application of the orthogonal analytical techniques detailed in this guide. The combination of mass spectrometry, IR, and NMR spectroscopy will provide an unassailable structural confirmation, while the determination of its melting point and solubility profile will furnish the core physicochemical data required for its application in further research and development. This rigorous, protocol-driven approach ensures data integrity and provides the trustworthy foundation necessary for scientific advancement.
References
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PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Synthesis. (2025). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]
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PubChem. (n.d.). Bis(4-tert-butylphenyl)iodonium hexafluorophosphate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylcyclohexyl acetate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]
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Chang, T.-C., & Yu, S. J. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex. Figshare. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(1-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Stereochemistry and Chirality of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate is a chiral, polycyclic organic compound with significant potential as an intermediate in the synthesis of complex molecules, including tryptamines.[1] Its structure, featuring a β-keto ester and an α-hydroxy acid moiety, presents a fascinating and challenging stereochemical landscape. The presence of multiple stereocenters gives rise to a set of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. This guide provides a comprehensive exploration of the stereochemistry and chirality of this molecule, offering insights into its synthesis, separation, and characterization.
The Stereochemical Complexity of this compound
The core of understanding this molecule lies in its stereochemical features. It possesses two chiral centers, which are carbon atoms bonded to four different groups.[2]
-
C2 of the cyclohexanone ring: This carbon is substituted with the methyl acetate group, an oxygen atom (part of the ketone), and two different carbon atoms within the ring.
-
C2 of the acetate side chain: This carbon is bonded to a hydroxyl group, a carboxyl group (as a methyl ester), the cyclohexanone ring, and a hydrogen atom.
The presence of two stereocenters means that there are 22 = 4 possible stereoisomers. These exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between a molecule from one enantiomeric pair and a molecule from the other is diastereomeric; they are stereoisomers that are not mirror images.
Conformational Analysis: A Key to Understanding Reactivity and Properties
The cyclohexane ring in the molecule exists predominantly in a chair conformation to minimize steric strain. The substituents on the ring can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the equatorial position is generally more stable.[3] In the case of 2-substituted cyclohexanones, the conformational equilibrium can be influenced by various factors, including steric and electronic effects.[4]
The relative stability of the diastereomers of this compound will be dictated by the conformational preferences of the substituents on the cyclohexane ring. For instance, the bulky methyl hydroxyacetate group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.
Furthermore, stereoelectronic effects like the anomeric effect, which describes the preference of heteroatomic substituents adjacent to a heteroatom within a ring to be in the axial position, could play a role in the conformational equilibrium, although in this specific molecule, the effect might be less pronounced due to the presence of the ketone.[5][6]
Strategies for Stereoselective Synthesis
The synthesis of a single, desired stereoisomer of this compound presents a significant challenge. Two main strategies can be envisioned: stereoselective synthesis or resolution of a racemic mixture.
Diastereoselective Synthesis
A plausible synthetic route would involve the stereoselective hydroxylation or reduction of a precursor molecule. For instance, the synthesis could start from methyl (2-oxocyclohexyl)acetate.
Hypothetical Synthetic Pathway:
A key step would be the diastereoselective reduction of the ketone in a δ-hydroxy-β-keto ester precursor. The Narasaka-Prasad reduction, for example, uses sodium borohydride in the presence of a chelating agent to produce syn-1,3-diols with high selectivity.[7] Conversely, the Evans-Saksena reduction can yield the anti-1,3-diols.[7]
Another approach could be the asymmetric transfer hydrogenation of a β-substituted-α-keto ester, which has been shown to produce α-hydroxy-β-amino esters with high diastereo- and enantioselectivity.[8] Adapting such a method to our target molecule could provide a route to specific stereoisomers.
Chiral Resolution
If a stereoselective synthesis is not feasible or provides a mixture of stereoisomers, chiral resolution can be employed to separate the enantiomers. This typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization.[9] For α-hydroxy acids, chiral amines are often used as resolving agents.
Analytical Techniques for Stereochemical Characterization
Once synthesized, the stereochemical identity and purity of the different isomers of this compound must be determined. A combination of spectroscopic and chromatographic techniques is essential for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different physical properties and thus will exhibit different NMR spectra.[9]
-
1H and 13C NMR: The chemical shifts and coupling constants of the protons and carbons in the different diastereomers will vary due to their different spatial arrangements.
-
Advanced NMR Techniques: Two-dimensional NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by observing through-space interactions between protons.[10] Computational methods, such as GIAO (Gauge-Including Atomic Orbital) NMR chemical shift calculations, can also aid in assigning the stereochemistry of diastereomers by comparing calculated and experimental spectra.[11][12]
Table 1: Expected 1H NMR Data for Diastereomers
| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |
| CH-OH | 4.0 - 4.5 | d or dd | 3JHH = 2-10 |
| OCH3 | 3.6 - 3.8 | s | - |
| Cyclohexyl H | 1.2 - 2.5 | m | - |
Note: This is a generalized prediction. Actual values will depend on the specific diastereomer and solvent.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers and can also be used to separate diastereomers.[13] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. For α-hydroxy acids and their esters, several types of CSPs are effective, including those based on polysaccharides (cellulose and amylose derivatives) and Pirkle-type phases.[14][15]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral column, such as a Chirex (S)-valine and (R)-1-(α-naphthyl)ethylamine urea-based column, which is known to be effective for the separation of underivatized alcohols and amines.[13]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation.
-
Sample Preparation: Dissolve a small amount of the sample mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
Data Analysis: The different stereoisomers will appear as separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of that isomer in the mixture.
Determination of Absolute Configuration
Determining the absolute configuration (R or S) of each stereocenter is a critical final step.
-
Mosher's Method: This NMR-based technique involves derivatizing the chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differences in the 1H or 19F NMR chemical shifts of these diastereomers can be used to deduce the absolute configuration of the original alcohol.[16]
-
O-Marfey's Method: This is another derivatization method where the α-hydroxy acid is reacted with a chiral reagent, (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (L-FDAA). The resulting diastereomers are then analyzed by LC-MS, and their elution order can be used to determine the absolute configuration.[17][18]
-
X-ray Crystallography: If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and absolute configuration.
Conclusion
The stereochemistry of this compound is a rich and complex field of study. A thorough understanding of its stereoisomers, conformational preferences, and methods for stereoselective synthesis and analysis is crucial for its application in research and drug development. The methodologies outlined in this guide, based on established principles of stereochemistry and analytical chemistry, provide a robust framework for scientists working with this and related chiral molecules. The ability to control and characterize the stereochemistry of such compounds is paramount to unlocking their full potential in various scientific disciplines.
References
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ResearchGate. (n.d.). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
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PubMed. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Retrieved from [Link]
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PubMed. (n.d.). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Retrieved from [Link]
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PubMed. (2013). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Retrieved from [Link]
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ACS Publications. (n.d.). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (2009). Assigning the stereochemistry of pairs of diastereoisomers using GIAO NMR shift calculation. Retrieved from [Link]
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Sci-Hub. (2008). Diastereoselective Synthesis of β-Hydroxyketones. Natural Product Communications. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Anomeric effect in carbohydrates. Retrieved from [Link]
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YouTube. (2020). Conformational analysis of cyclohexanone. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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ResearchGate. (2025). Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]
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ScienceDirect. (2025). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
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YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]
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YouTube. (2019). Anomeric Effect(with All important factors). Retrieved from [Link]
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ResearchGate. (n.d.). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
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St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Retrieved from [Link]
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ACS Publications. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]
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Chem-Ceed. (2025). methyl (2-oxocyclohexyl)acetate. Retrieved from [Link]
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The Aquila Digital Community. (2021). Direct determination of absolute stereochemistry of. Retrieved from [Link]
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ResearchGate. (2025). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Retrieved from [Link]
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Methodological & Application
Experimental protocol for the synthesis of "Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate"
An Application Note and Protocol for the Synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Introduction
This compound is a valuable building block in organic synthesis, incorporating both a β-hydroxy ester and a ketone functionality. This structural motif is present in various natural products and pharmaceutically active compounds, making its efficient synthesis a topic of considerable interest for researchers in medicinal chemistry and drug development. The presence of multiple functional groups allows for a wide range of subsequent chemical transformations, enabling the construction of complex molecular architectures.
This application note provides a detailed, research-grade protocol for the synthesis of this compound via a directed aldol reaction between the lithium enolate of cyclohexanone and methyl glyoxylate. The protocol is designed for advanced undergraduate and graduate-level researchers in organic chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and outline the necessary characterization and purification techniques.
Reaction Mechanism and Strategy
The core of this synthesis is a nucleophilic addition of the cyclohexanone enolate to the electrophilic aldehyde of methyl glyoxylate. The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is critical for the regioselective deprotonation of cyclohexanone to form the thermodynamically favored enolate. The low reaction temperature (-78 °C) is essential to prevent self-condensation of cyclohexanone and other side reactions.
The proposed reaction mechanism is as follows:
-
Deprotonation: Lithium diisopropylamide (LDA) abstracts a proton from the α-carbon of cyclohexanone to form the lithium enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl glyoxylate.
-
Protonation: The resulting alkoxide is protonated during the aqueous workup to yield the final β-hydroxy ester product.
Asymmetric Synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate: An In-Depth Technical Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, a valuable chiral building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.
Introduction: The Significance of Chiral α-Hydroxy-β-Keto Esters
The α-hydroxy-β-keto ester moiety is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of the hydroxyl and keto functionalities is often critical for their therapeutic efficacy. This compound, possessing two adjacent stereocenters, can exist as four possible stereoisomers. The ability to selectively synthesize a single desired stereoisomer is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs), thereby minimizing potential off-target effects and improving the therapeutic index.
This guide will explore two primary and highly effective strategies for the asymmetric synthesis of this target molecule: organocatalyzed aldol reaction and diastereoselective reduction of a prochiral precursor. Each section will delve into the mechanistic rationale, provide detailed, step-by-step protocols, and offer insights into the characterization and analysis of the resulting stereoisomers.
Section 1: Organocatalytic Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone donor and an aldehyde or keto-ester acceptor, catalyzed by a small chiral organic molecule, has emerged as a powerful and environmentally benign method for the construction of chiral β-hydroxy carbonyl compounds. For the synthesis of this compound, the proline-catalyzed reaction between cyclohexanone and methyl glyoxylate represents a highly convergent and atom-economical approach.
Mechanistic Rationale: The Role of Proline Catalysis
L-proline and its derivatives are highly effective catalysts for asymmetric aldol reactions, proceeding through an enamine-based mechanism that mimics the action of Class I aldolase enzymes.[1][2] The catalytic cycle, as illustrated below, involves the formation of a chiral enamine intermediate from cyclohexanone and the proline catalyst. This enamine then attacks the electrophilic methyl glyoxylate. The stereochemical outcome is controlled by the Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline acts as a Brønsted acid to activate the electrophile and directs the facial selectivity of the attack.[3] Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and affords the desired aldol product.
Caption: Proline-Catalyzed Asymmetric Aldol Reaction Cycle.
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-catalyzed aldol reactions of cyclohexanone with aldehydes.[4][5]
Materials:
-
L-proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
Methyl glyoxylate (solution in a suitable solvent, e.g., toluene or CH₂Cl₂) (CAS: 922-68-9)
-
Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add L-proline (0.1 mmol, 10 mol%).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (2.0 mL).
-
Add freshly distilled cyclohexanone (2.0 mmol, 2.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl glyoxylate (1.0 mmol, 1.0 equiv) in the chosen solvent over 10 minutes.
-
Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent system). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of Hexane:EtOAc, e.g., from 9:1 to 7:3) to afford this compound.
Expected Outcome:
This reaction is expected to yield the aldol product with good diastereoselectivity, typically favoring the anti-diastereomer, and high enantioselectivity.
| Parameter | Expected Value |
| Yield | 60-85% |
| Diastereomeric Ratio (anti:syn) | >10:1 |
| Enantiomeric Excess (ee) | >90% |
Causality Behind Experimental Choices
-
Catalyst: L-proline is chosen for its ready availability, low cost, and proven efficacy in a wide range of asymmetric aldol reactions.[2]
-
Solvent: Anhydrous DMF is used to ensure the solubility of proline and to facilitate the enamine formation. The absence of water is crucial in the initial stages to prevent competitive hydrolysis of the enamine and iminium intermediates.
-
Temperature: The reaction is conducted at 0 °C to enhance both diastereoselectivity and enantioselectivity by favoring a more ordered transition state.
-
Stoichiometry: An excess of cyclohexanone is often used to drive the equilibrium towards product formation and to act as a co-solvent.[5]
Section 2: Diastereoselective Reduction of a Prochiral Precursor
An alternative and equally powerful strategy involves the synthesis of a prochiral precursor, methyl 2-oxo-2-(2-oxocyclohexyl)acetate, followed by a diastereoselective reduction of one of the ketone functionalities. This approach allows for the synthesis of different diastereomers by selecting the appropriate reducing agent and reaction conditions.
Synthesis of the Prochiral β-Keto Ester
The precursor, methyl 2-oxo-2-(2-oxocyclohexyl)acetate, can be synthesized via a Claisen condensation reaction between cyclohexanone and dimethyl oxalate.
Protocol 2: Diastereoselective Reduction
This protocol outlines a general procedure for the diastereoselective reduction of the cyclohexanone ketone in the presence of the α-keto ester moiety.
Materials:
-
Methyl 2-oxo-2-(2-oxocyclohexyl)acetate
-
Sodium borohydride (NaBH₄) (CAS: 16940-66-2)
-
Methanol (MeOH), anhydrous (CAS: 67-56-1)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 2-oxo-2-(2-oxocyclohexyl)acetate (1.0 mmol) in a mixture of anhydrous DCM (5 mL) and anhydrous MeOH (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of NaBH₄ (1.1 mmol, 1.1 equiv) in anhydrous MeOH (2 mL).
-
Slowly add the NaBH₄ solution to the solution of the β-keto ester at -78 °C over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Diastereoselectivity:
The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and the presence of chelating agents. For instance, the use of chelating agents with certain reducing agents can favor the formation of the syn-diastereomer, while non-chelating conditions often lead to the anti-diastereomer. Further optimization may be required to achieve high diastereoselectivity.
Caption: Two-step synthesis via diastereoselective reduction.
Section 3: Characterization and Analysis
Accurate characterization of the synthesized this compound is essential to confirm its structure and to determine the stereochemical outcome of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR are crucial for structural elucidation. The diastereomers (syn and anti) will exhibit distinct NMR spectra, particularly in the chemical shifts and coupling constants of the protons on the stereogenic centers.
Expected ¹H NMR (CDCl₃, 400 MHz) signals (based on analogous structures):
-
-OCH₃ (ester): ~3.7 ppm (singlet, 3H)
-
-CH(OH)-: ~4.0-4.5 ppm (doublet or multiplet, 1H)
-
-CH(C=O)-: ~2.5-3.0 ppm (multiplet, 1H)
-
Cyclohexyl protons: 1.2-2.5 ppm (multiplets, 8H)
-
-OH: Broad singlet, variable chemical shift
Expected ¹³C NMR (CDCl₃, 100 MHz) signals (based on analogous structures):
-
C=O (ketone): ~210-215 ppm
-
C=O (ester): ~170-175 ppm
-
-CH(OH)-: ~70-75 ppm
-
-OCH₃: ~52 ppm
-
-CH(C=O)-: ~55-60 ppm
-
Cyclohexyl carbons: ~24-42 ppm
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the product. A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is often effective for the separation of enantiomers of α-hydroxy esters.[6]
Illustrative Chiral HPLC Method Development:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving separation and should be optimized (e.g., starting with 90:10 hexane:isopropanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm).
The diastereomers can often be separated on a standard reverse-phase or normal-phase HPLC column, allowing for the determination of the diastereomeric ratio (dr).
Caption: General analytical workflow for product characterization.
Section 4: Applications in Drug Development
Chiral α-hydroxy-β-keto esters are versatile intermediates in the synthesis of numerous pharmaceutical agents. The hydroxyl and keto groups can be further manipulated to introduce new functionalities and build molecular complexity. For instance, the ketone can be reduced to a second hydroxyl group, creating a 1,3-diol system, a common feature in many natural products. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The ability to access stereochemically defined this compound opens avenues for the synthesis of novel drug candidates with improved pharmacological profiles.
Conclusion
This guide has provided a detailed overview of the asymmetric synthesis of this compound, focusing on practical, reproducible protocols and the scientific principles that underpin them. By leveraging the power of organocatalysis or diastereoselective reduction, researchers can efficiently access this valuable chiral building block in high stereochemical purity. The provided methodologies, coupled with rigorous characterization techniques, will empower scientists in their pursuit of novel and effective therapeutic agents.
References
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- Chiral HPLC Separ
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- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2017). MDPI.
- Aqueous organocatalyzed aldol reaction of glyoxylic acid for the enantioselective synthesis of α-hydroxy-γ-keto acids. (n.d.). RSC Publishing.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2017). MDPI.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign.
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). NIH.
- Methyl 2-(2-hydroxycyclohexyl)
- Methyl 2-(2-oxocyclohexyl)
- Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at n
- Synthesis and solid state 13C and 1H NMR analysis of new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and ester of amino acids or dipeptides. (2003). PubMed.
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- Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange. (n.d.). PMC.
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- Proline-catalyzed aldol reactions. (n.d.). Wikipedia.
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- Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
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- Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. (2023). NIH.
- Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annul
- syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)
- Microwave Chemistry: Organocatalyzed Asymmetric Reactions, Cu-Catalyzed Aminations, Synthesis of Quinoxalinones, Synthesis of 1-Acetyl-2-amino-cyclohexa-1,3-dienes. (2006).
- Organic & Biomolecular Chemistry. (n.d.). Semantic Scholar.
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- Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
- CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. (n.d.).
- Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acet
- 2-Methoxyethyl acetate(110-49-6) 1H NMR spectrum. (n.d.). ChemicalBook.
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- methyl (2-oxocyclohexyl)
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- Synthesis of N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. (n.d.). Sci-Hub.
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Application Note: A Scalable and Robust Synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, a valuable building block in pharmaceutical and fine chemical synthesis. The described method is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from reaction setup to product purification and analysis. The protocol emphasizes safety, scalability, and reproducibility, drawing upon established principles of organic process chemistry.
Introduction
This compound is a bifunctional molecule incorporating a β-hydroxy ester and a ketone, making it a versatile intermediate for the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds, necessitating a reliable and scalable synthetic route to access this key intermediate. This document outlines a robust procedure for its preparation, focusing on practical considerations for scaling up the reaction from laboratory to pilot plant or manufacturing scale.
Synthetic Strategy: The Reformatsky Reaction
The chosen synthetic route for this compound is the Reformatsky reaction. This classic carbon-carbon bond-forming reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2][3][4][5] The Reformatsky reaction is particularly well-suited for this synthesis due to the following advantages:
-
Chemoselectivity: The organozinc reagent generated in situ is less reactive than Grignard or organolithium reagents, preventing undesired side reactions with the ester functionality.[5]
-
Operational Simplicity: The reaction can often be performed as a one-pot synthesis, simplifying the experimental setup and reducing processing time.[3]
-
Scalability: The Reformatsky reaction has been successfully scaled up in industrial settings, demonstrating its robustness for larger-scale production.[1][2]
The overall reaction scheme is as follows:
Scheme 1: Synthesis of this compound via the Reformatsky Reaction
Experimental Workflow
The following diagram illustrates the key stages of the scale-up synthesis process.
Caption: High-level workflow for the synthesis of this compound.
Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn.[6][7]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier (Example) |
| Cyclohexane-1,2-dione | 765-87-7 | 112.13 | 100.0 g | 0.892 | ≥98% | Sigma-Aldrich |
| Methyl bromoacetate | 96-32-2 | 152.97 | 163.5 g (1.2 eq) | 1.069 | ≥98% | Sigma-Aldrich |
| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | 87.5 g (1.5 eq) | 1.338 | ≥98% | Sigma-Aldrich |
| Iodine (for activation) | 7553-56-2 | 253.81 | A few crystals | - | ACS Grade | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 1.5 L | - | ≤0.005% H₂O | Sigma-Aldrich |
| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | 500 mL | - | - | - |
| Diethyl ether (for extraction) | 60-29-7 | 74.12 | 3 x 500 mL | - | ACS Grade | - |
| Brine (saturated aq. NaCl) | 7647-14-5 | 58.44 | 500 mL | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 50 g | - | - | - |
| Silica gel (for chromatography) | 7631-86-9 | - | As needed | - | 230-400 mesh | - |
| Hexanes (for chromatography) | 110-54-3 | - | As needed | - | HPLC Grade | - |
| Ethyl acetate (for chromatography) | 141-78-6 | - | As needed | - | HPLC Grade | - |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical stirrer with a Teflon paddle
-
Reflux condenser
-
500 mL pressure-equalizing dropping funnel
-
Thermometer or thermocouple
-
Nitrogen or Argon inlet
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Large separatory funnel (2 L)
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Step-by-Step Procedure
1. Preparation and Setup:
1.1. Glassware: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[8]
1.2. Inert Atmosphere: The reaction vessel should be equipped with a mechanical stirrer, reflux condenser with a gas outlet to a bubbler, a thermometer, and a dropping funnel. The entire system must be purged with an inert gas (nitrogen or argon) for at least 30 minutes. A positive pressure of inert gas should be maintained throughout the reaction.
2. Zinc Activation and Reagent Formation:
2.1. To the 5 L flask, add the zinc dust (87.5 g) and a few crystals of iodine.
2.2. Gently heat the flask with a heat gun under a strong stream of inert gas until purple iodine vapors are observed. This process activates the zinc surface. Allow the flask to cool to room temperature.
2.3. Add 500 mL of anhydrous THF to the activated zinc.
2.4. In the dropping funnel, prepare a solution of methyl bromoacetate (163.5 g) in 500 mL of anhydrous THF.
2.5. Add approximately 10% of the methyl bromoacetate solution to the zinc suspension. The reaction mixture should be stirred vigorously.
2.6. A gentle exotherm and dissipation of the iodine color should be observed, indicating the initiation of the Reformatsky reagent formation. If the reaction does not start, gentle warming with a water bath may be necessary.
2.7. Once the reaction has initiated, add the remaining methyl bromoacetate solution dropwise at a rate that maintains a gentle reflux. The addition should take approximately 2-3 hours.
2.8. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the organozinc reagent. The mixture should appear grayish and turbid.
3. Reaction with Cyclohexane-1,2-dione:
3.1. Prepare a solution of cyclohexane-1,2-dione (100.0 g) in 500 mL of anhydrous THF.
3.2. Cool the reaction mixture containing the Reformatsky reagent to 0-5 °C using an ice-water bath.
3.3. Add the solution of cyclohexane-1,2-dione dropwise to the cold reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. This slow addition is crucial to control the exotherm of the reaction.
3.4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight) to ensure complete conversion.
4. Workup and Extraction:
4.1. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (cyclohexane-1,2-dione) is consumed.
4.2. Cool the reaction mixture to 0-5 °C with an ice-water bath.
4.3. Slowly and carefully quench the reaction by the dropwise addition of 500 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the zinc alkoxide and dissolve the inorganic salts. Be cautious as this step can be exothermic.
4.4. Transfer the mixture to a 2 L separatory funnel.
4.5. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 500 mL).
4.6. Combine all organic layers and wash with 500 mL of brine.
4.7. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
5. Purification:
5.1. The crude product can be purified by flash column chromatography on silica gel.
5.2. A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity to 7:3).
5.3. Collect the fractions containing the desired product (monitor by TLC) and combine them.
5.4. Remove the solvent under reduced pressure to yield the pure this compound as a colorless to pale yellow oil.
In-Process Controls and Analytical Characterization
-
Reaction Monitoring: TLC (e.g., 4:1 Hexanes:Ethyl Acetate, visualized with potassium permanganate stain) or GC-MS can be used to monitor the consumption of the starting materials and the formation of the product.
-
Product Characterization: The structure and purity of the final product should be confirmed by:
Safety Considerations and Waste Management
-
Reagent Handling:
-
Methyl bromoacetate: Is a lachrymator and is toxic. Handle only in a fume hood with appropriate gloves.
-
Anhydrous THF: Can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.
-
Zinc dust: Is flammable. Avoid creating dust clouds.
-
-
Reaction Hazards:
-
The formation of the Reformatsky reagent is exothermic and can be vigorous. Controlled addition and cooling are essential.[1]
-
The quenching step is also exothermic. Slow and controlled addition of the aqueous solution is necessary.
-
-
Waste Disposal:
-
Aqueous waste containing zinc salts should be collected and disposed of according to local regulations for heavy metal waste.
-
Organic solvent waste should be collected in a designated container for halogenated or non-halogenated waste as appropriate.
-
Discussion and Conclusion
The described protocol for the synthesis of this compound via the Reformatsky reaction provides a reliable and scalable method for obtaining this valuable intermediate. The key to a successful and safe scale-up lies in the careful control of reaction parameters, particularly during the formation of the organozinc reagent and its subsequent addition to the dione. The use of anhydrous conditions is paramount to achieving high yields.
This application note serves as a detailed guide for researchers in both academic and industrial settings. By following the outlined procedures and safety precautions, it is possible to produce high-purity this compound in a reproducible and scalable manner, facilitating its use in further synthetic applications.
References
- Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2008). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 85, 1-11.
- Zhang, Y., & Ma, S. (2016).
-
Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]
- Brown, H. C., & Rei, M. H. (1969). 1-METHYLCYCLOHEXANOL. Organic Syntheses, 4, 640.
-
Chembase.cn. (n.d.). methyl (2-oxocyclohexyl)acetate. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
-
Fürstner, A. (1989). Recent Advancements in the Reformatsky Reaction. Synthesis, 1989(08), 571–590. [Link]
-
ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
ACS Omega. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link]
-
Organic Process Research & Development. (2003). Scale-Up of a Reformatsky Reaction to an Indenyl Butanoate. [Link]
-
ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. [Link]
-
National Institutes of Health. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
-
University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. [Link]
-
ResearchGate. (n.d.). Purification and characterization of the oxygen-sensitive acetohydroxy acid synthase from the archaebacterium Methanococcus aeolicus. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Chemistry Stack Exchange. (2016). What are the specific dangers associated with Grignard reagents?[Link]
- Google Patents. (n.d.). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]
-
PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. [Link]
Sources
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Catalytic hydrogenation of "Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate"
An Application Guide to the Catalytic Hydrogenation of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic hydrogenation of this compound. The primary objective of this transformation is the stereoselective reduction of the ketone moiety to a secondary alcohol, yielding Methyl 2-hydroxy-2-(2-hydroxycyclohexyl)acetate[1]. This document is intended for researchers, chemists, and process development professionals. It delves into the underlying mechanistic principles, stereochemical considerations, catalyst selection criteria, and provides validated, step-by-step experimental protocols. The guide emphasizes safety, reaction monitoring, and product characterization to ensure reliable and reproducible outcomes.
Introduction and Strategic Importance
The reduction of ketones is a fundamental transformation in organic synthesis. Catalytic hydrogenation stands out as an atom-economical and environmentally benign method compared to stoichiometric hydride reagents[2]. The substrate, this compound, possesses multiple functional groups and two stereocenters, one of which is part of the cyclohexanone ring. The hydrogenation of the ketone introduces a new stereocenter, leading to the formation of diastereomers.
The product, Methyl 2-hydroxy-2-(2-hydroxycyclohexyl)acetate, is a vicinal diol derivative. Such motifs are valuable building blocks in the synthesis of complex natural products and pharmaceutical agents[3]. The stereochemical relationship between the two hydroxyl groups and the acetate side chain is critical, making the control of diastereoselectivity in this hydrogenation paramount. This guide will explore how to influence this stereochemical outcome through the rational selection of catalysts and reaction conditions.
Mechanistic Insights and Stereochemical Control
The General Mechanism of Ketone Hydrogenation
Catalytic hydrogenation of a ketone is a heterogeneous process that occurs on the surface of a metal catalyst.[4] The generally accepted mechanism involves several key steps:
-
Adsorption of Reactants : Molecular hydrogen (H₂) and the ketone substrate diffuse to the catalyst surface and are adsorbed.[5]
-
Activation of Hydrogen : The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.[6][7]
-
Hydrogen Transfer : The adsorbed ketone's carbonyl group undergoes stepwise addition of two hydrogen atoms from the catalyst surface. This is the reduction step, converting the C=O double bond into a C-H and an O-H bond.[8]
-
Desorption of Product : The resulting alcohol product has a lower affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.[5]
Controlling Diastereoselectivity
The substrate contains a bulky -CH(OH)COOCH₃ group adjacent to the carbonyl. This existing stereocenter significantly influences the facial selectivity of the hydrogenation. The substrate will preferentially adsorb onto the catalyst surface via the less sterically hindered face. Consequently, hydrogen atoms are delivered from that same face, leading to a predictable major diastereomer.
For a 2-substituted cyclohexanone, this typically results in the cis addition of hydrogen relative to the plane of the ring, but the relationship of the new hydroxyl group to the existing substituent depends on which face is blocked. It is generally expected that the incoming hydrogen will add from the face opposite to the bulky substituent, resulting in the formation of the trans product as the major isomer. The choice of catalyst and solvent can further modulate this selectivity.[9][10]
Catalyst Selection: A Comparative Analysis
The choice of catalyst is critical for achieving high conversion and desired selectivity. The most common catalysts for ketone hydrogenation are based on Nickel, Platinum, and Palladium.[5][11][12]
| Catalyst | Formulation | Key Advantages | Key Considerations & Disadvantages |
| Raney® Nickel | Ni-Al alloy, activated | High activity, cost-effective.[13] | Pyrophoric when dry; requires careful handling. May require higher pressures/temperatures than Pt/Pd.[11] |
| Platinum(IV) Oxide | PtO₂, Adams' Catalyst | Very high activity, often effective under mild conditions (room temp, low pressure).[12][14] | Higher cost than Nickel. The oxide must be pre-reduced in situ to the active Pt metal.[15][16] |
| Palladium on Carbon | Pd/C | Excellent for many reductions, easy to handle. | Can sometimes favor hydrogenolysis (cleavage of C-O bonds), especially for benzylic alcohols. May be less active for unactivated ketones compared to Pt or Ni.[8] |
For this specific transformation, Raney Nickel and Platinum(IV) Oxide are recommended as primary candidates due to their proven efficacy in ketone reductions.
Experimental Protocols
Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially used Raney Ni and dry Pd/C), and flammable hydrogen gas. All procedures must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[17]
Protocol A: Hydrogenation using Raney® Nickel
This protocol leverages the high activity of Raney Nickel, typically under moderate hydrogen pressure.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 200.22 | 2.00 g | 9.99 |
| Raney® Nickel (50% slurry in water) | - | ~1.0 g | - |
| Ethanol, anhydrous | 46.07 | 40 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |
Step-by-Step Methodology
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 1.0 g) with three portions of anhydrous ethanol (10 mL each) to remove water. Decant the ethanol between washes.
-
Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add the washed Raney® Nickel catalyst.
-
Addition of Substrate: Add the this compound (2.00 g) and anhydrous ethanol (40 mL) to the vessel.
-
Inerting the Atmosphere: Seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~50 psi, followed by careful venting. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas in the same manner (pressurize to 50 psi, then vent). Repeat twice. Finally, pressurize the vessel to 50 psi with hydrogen.
-
Reaction Execution: Begin vigorous stirring and heat the vessel to 40-50 °C if necessary (many Raney Ni reductions proceed at room temperature). Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel three times with nitrogen.
-
Catalyst Removal: Caution: The used catalyst is pyrophoric. Under a gentle stream of nitrogen, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. The Celite pad should be kept wet with ethanol at all times and should not be allowed to dry.
-
Quenching the Catalyst: The filter cake containing the catalyst should be immediately and carefully quenched by submersion in a large volume of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-hydroxy-2-(2-hydroxycyclohexyl)acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol B: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is ideal for smaller-scale reactions under atmospheric pressure using a hydrogen balloon.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 200.22 | 1.00 g | 4.99 |
| Platinum(IV) Oxide (PtO₂) | 227.08 | 50 mg | 0.22 |
| Methanol or Ethyl Acetate | - | 30 mL | - |
| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | - |
Step-by-Step Methodology
-
Reaction Setup: Add this compound (1.00 g) and the solvent (30 mL) to a two-necked round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add the Platinum(IV) Oxide (50 mg) to the flask.
-
Inerting the Atmosphere: Seal the flask with septa. Using a needle connected to a vacuum/nitrogen manifold, carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times.[17]
-
Hydrogenation: Evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure the system is closed to the manifold and left under a positive pressure of hydrogen (a full balloon).
-
Reaction Execution: Stir the mixture vigorously. The black PtO₂ will be reduced in situ to finely divided, black platinum metal, which is the active catalyst. The reaction is typically complete in 6-24 hours at room temperature.
-
Work-up and Isolation: Once the reaction is complete (as determined by TLC or GC analysis), carefully remove the hydrogen balloon and purge the flask with nitrogen. Filter the mixture through a Celite® pad to remove the platinum catalyst. Rinse the pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the product. Purify by column chromatography if needed.
Reaction Monitoring and Product Characterization
A robust analytical workflow is essential for validating the reaction outcome.
-
Thin-Layer Chromatography (TLC): An excellent technique for quickly monitoring the disappearance of the starting ketone, which is more nonpolar than the diol product. A typical eluent system would be 30-50% ethyl acetate in hexanes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the conversion and the mass of the product (M.W. 172.22 g/mol for the corresponding alcohol without the acetate group, or a related fragment).[1][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.
-
¹H NMR: The disappearance of the signals corresponding to the starting material and the appearance of a new signal for the CH-OH proton (typically a broad singlet or multiplet) are indicative of a successful reaction. The integration and coupling constants of the signals for the cyclohexane ring protons can be used to determine the relative stereochemistry and calculate the diastereomeric ratio (d.r.).
-
¹³C NMR: The disappearance of the ketone carbonyl signal (~210 ppm) and the appearance of a new signal for the CH-OH carbon (~70-80 ppm) confirms the reduction.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive catalyst.2. Catalyst poisoning (e.g., by sulfur or halogen impurities).3. Insufficient hydrogen pressure or poor mixing.4. Reaction temperature is too low. | 1. Use fresh or newly activated catalyst.2. Purify the starting material.3. Increase H₂ pressure; ensure vigorous stirring.4. Gently warm the reaction (40-50 °C). |
| Low Diastereoselectivity | 1. Reaction run under thermodynamic control (high temp, long time).2. Inappropriate solvent or catalyst. | 1. Run the reaction at a lower temperature.2. Screen different catalysts (e.g., PtO₂ vs. Raney Ni) and solvents (e.g., ethanol vs. ethyl acetate vs. acetic acid). |
| Side Products Observed (Hydrogenolysis) | Cleavage of the ester or hydroxyl group. More common with Pd/C. | Switch to a less aggressive catalyst like PtO₂. Add a catalyst modifier/poison like pyridine or diphenylsulfide if using Pd/C.[19] |
References
-
Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
Thieme. (n.d.). Catalytic Hydrogenation of Ketones. Retrieved from [Link]
-
Chemistry Notes. (n.d.). Catalytic Hydrogenation: Mechanism and Application. Retrieved from [Link]
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
- Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate.
-
PubChem. (n.d.). Methyl 2-(2-hydroxycyclohexyl)acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
ACS Publications. (2011). Low Pressure Hydrogenation of Ketones with Platinum Metal Catalysts. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
NIH. (2023). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
ResearchGate. (2015). Kinetic studies of ketone hydrogenation over Raney nickel catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.2: Catalytic Hydrogenation. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Transfer Hydrogenation of Ketones with 2-Propanol and Raneyw Nickel. Retrieved from [Link]
-
Sci-Hub. (1997). Diastereoselectivity in the heterogeneous hydrogenation reactions of phosphorous substituted olefins. Retrieved from [Link]
-
Semantic Scholar. (2011). Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temperatures. Retrieved from [Link]
-
Quora. (2015). Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2017). 9.19: 9-11 Catalytic Hydrogenation. Retrieved from [Link]
Sources
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- 3. chemimpex.com [chemimpex.com]
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Troubleshooting & Optimization
"Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate" stability and degradation pathways
Technical Support Center: Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Introduction:
Welcome to the technical support guide for this compound. As a researcher, scientist, or drug development professional, you understand the criticality of compound stability in ensuring experimental reproducibility and the viability of therapeutic candidates. This guide has been developed to provide in-depth technical insights and practical troubleshooting advice for handling and analyzing this specific molecule. It is important to note that while extensive public data on the stability of this compound is limited, this guide synthesizes established chemical principles of its constituent functional groups—a tertiary α-hydroxy ester and a cyclohexanone ring—to predict and address potential challenges. We will explore the causality behind its potential degradation pathways and provide self-validating experimental protocols to help you generate robust and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary structural features of this compound that influence its stability?
Answer: The stability of this compound is primarily dictated by the interplay of three key functional groups:
-
Methyl Ester: The ester group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1][2] This is often a primary concern for long-term storage and formulation in aqueous solutions.
-
Tertiary α-Hydroxy Group: The hydroxyl group, being on the same carbon as the ester, classifies the molecule as an α-hydroxy ester. While the tertiary nature of the alcohol prevents oxidation at this position, its presence can influence the electronic properties and reactivity of the adjacent ester.
-
2-Oxocyclohexyl Group (Ketone): The ketone on the cyclohexane ring introduces another reactive site. The α-protons (hydrogens on the carbons adjacent to the carbonyl group) are acidic and can be removed under basic conditions, leading to the formation of an enolate.[3] This can lead to keto-enol tautomerism, epimerization, or other side reactions.[4][5]
Understanding the inherent reactivity of these groups is the first step in designing stable formulations and robust analytical methods.
Q2: I am observing a loss of my compound in an aqueous buffer. What is the most likely degradation pathway?
Answer: The most probable cause of degradation in an aqueous buffer is the hydrolysis of the methyl ester group . This reaction cleaves the ester bond to yield 2-hydroxy-2-(2-oxocyclohexyl)acetic acid and methanol. The rate of this hydrolysis is highly dependent on the pH of your buffer.
-
Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] This reaction is reversible.
-
Base-Promoted (Saponification) Hydrolysis: In basic conditions (pH > 7), the ester is attacked by a hydroxide ion, a much stronger nucleophile than water. This process, known as saponification, is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[1] Generally, base-promoted hydrolysis is faster than acid-catalyzed hydrolysis for esters.
Troubleshooting Steps:
-
pH Adjustment: If possible, adjust the pH of your buffer to be near neutral (pH 6-7), where the rate of hydrolysis is typically at a minimum.
-
Temperature Control: Store your solutions at lower temperatures (e.g., 2-8 °C) to decrease the rate of hydrolysis.
-
Aprotic Solvents: If your experimental design allows, consider using aprotic organic solvents like DMSO or acetonitrile for stock solutions to prevent hydrolysis during storage.
Below is a diagram illustrating the primary hydrolysis pathways.
Caption: Predicted hydrolysis pathways under acidic and basic conditions.
Q3: Could the ketone group on the cyclohexane ring cause stability issues?
Answer: Yes, the ketone group is a significant factor in the molecule's overall stability due to keto-enol tautomerism . Tautomers are constitutional isomers that readily interconvert.[4] In this case, a proton from an α-carbon (the carbon adjacent to the ketone) can migrate to the carbonyl oxygen, forming an "enol" (a molecule with a double bond and an alcohol group).
This equilibrium can be catalyzed by both acid and base.[6][7] While the keto form is generally more stable for simple ketones, the formation of the enol intermediate can lead to:
-
Epimerization: If the α-carbon is a stereocenter, the formation of the planar enol can lead to a loss of stereochemical integrity upon re-protonation.
-
Unwanted Reactions: The enol form is nucleophilic at the α-carbon and can react with electrophiles present in your solution.[4]
Mitigation Strategies:
-
Maintain a neutral pH to minimize both acid and base catalysis of enolization.
-
Avoid the presence of strong electrophiles in your formulation if possible.
The following diagram illustrates the keto-enol tautomerism for this molecule.
Caption: Equilibrium between the keto and enol forms.
Troubleshooting Guide: A Practical Protocol for Stability Assessment
Since there is a lack of specific stability data for this compound, it is highly recommended to perform a preliminary stability study under your specific experimental conditions. This protocol provides a robust framework for such an investigation.
Objective: To determine the stability of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
Acetonitrile (ACN) or DMSO (for stock solution)
-
Buffers: pH 3 (e.g., citrate), pH 7 (e.g., phosphate), pH 9 (e.g., borate)
-
Temperature-controlled chambers/incubators
Experimental Workflow:
Caption: Step-by-step workflow for a forced degradation study.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a non-aqueous, aprotic solvent like acetonitrile or DMSO to serve as a stable reference.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 100 µg/mL in each of the prepared buffers (pH 3, 7, and 9). The final concentration of the organic solvent from the stock should be low (e.g., <1%) to minimize its effect on the buffer.
-
Incubation: Aliquot the working solutions into separate vials for each time point and temperature condition. Place the vials in incubators set at 4°C, 25°C, and 40°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each condition. If necessary, quench any further reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples immediately using a suitable analytical method, such as reverse-phase HPLC with UV detection.[9] A mass spectrometer (LC-MS) is highly recommended for identifying the mass of potential degradation products.[10]
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot this percentage against time for each condition to determine the degradation rate.
Data Summary: Predicted Degradants
Based on the chemical principles discussed, the following table summarizes the most likely degradation products you may encounter.
| Predicted Degradation Pathway | Potential Degradant | Expected Change in Analysis |
| Ester Hydrolysis | 2-Hydroxy-2-(2-oxocyclohexyl)acetic Acid | Appearance of a more polar peak (earlier retention time) in reverse-phase HPLC. |
| Keto-Enol Tautomerism | Methyl 2-hydroxy-2-(2-hydroxycyclohex-1-en-1-yl)acetate | May not be directly observable as a separate peak due to rapid interconversion. Can lead to peak broadening or epimerization. |
| Intramolecular Cyclization (Lactonization) | A lactone (cyclic ester) | Formation of a new, likely less polar, compound. This is a possibility if the hydroxyl and ester groups can come into close proximity. |
References
-
PubChem. Methyl 2-(2-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Hydrolysis of various α-hydroxy esters. Available from: [Link]
-
Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Available from: [Link]
-
ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Available from: [Link]
-
National Institutes of Health. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Available from: [Link]
- Google Patents. Process for the synthesis of alpha-hydroxy-esters.
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
-
ResearchGate. Degradation of methyl orange by pyrite activated persulfate oxidation: mechanism, pathway and influences of water substrates. Available from: [Link]
-
Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Available from: [Link]
-
Chemistry Stack Exchange. What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Available from: [Link]
-
ACS Omega. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Available from: [Link]
-
Chemistry LibreTexts. 8.8: Chemistry of Esters. Available from: [Link]
-
Khan Academy. Keto-enol tautomerization. Available from: [Link]
-
YouTube. Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way!. Available from: [Link]
-
ACS Publications. Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study. Available from: [Link]
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Wikipedia. Cyclohexanone. Available from: [Link]
-
Springer. Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. Available from: [Link]
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ResearchGate. Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. Available from: [Link]
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LookChem. methyl (2-oxocyclohexyl)acetate. Available from: [Link]
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Chemguide. Hydrolysing Esters. Available from: [Link]
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ScienceDirect. Analytical methods for human biomonitoring of pesticides. A review. Available from: [Link]
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Frontiers in Chemistry. Keto-enol tautomerism in the development of new drugs. Available from: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful experimental outcomes. As Senior Application Scientists, we are committed to providing you with not only protocols but also the scientific reasoning behind them to empower your research.
I. Reaction Overview and Mechanism
The synthesis of this compound is achieved through an aldol reaction between cyclohexanone and methyl glyoxylate. This reaction involves the formation of a new carbon-carbon bond and is a fundamental transformation in organic synthesis.
Reaction Scheme:
The core of this reaction is the generation of an enolate from cyclohexanone, which then acts as a nucleophile attacking the electrophilic carbonyl carbon of methyl glyoxylate.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the synthesis of this compound.
Q1: What are the recommended starting conditions for the reaction?
While specific conditions can vary, a good starting point for the aldol reaction between cyclohexanone and methyl glyoxylate can be extrapolated from similar reactions.[1][2] The reaction is typically base-catalyzed to facilitate the formation of the cyclohexanone enolate.
Table 1: Recommended Starting Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Cyclohexanone:Methyl Glyoxylate Molar Ratio | 1.5 : 1 to 5 : 1 | Using an excess of cyclohexanone can favor the desired reaction and minimize self-condensation of methyl glyoxylate.[1] |
| Base Catalyst | L-proline, Pyrrolidine, or other secondary amines | Organocatalysts like proline are known to be effective in aldol reactions, often providing good stereocontrol.[2] |
| Solvent | DMSO, DMF, or a polar aprotic solvent | These solvents are effective at solvating the ionic intermediates in the reaction. |
| Temperature | Room Temperature (20-25 °C) | Aldol reactions are often exothermic. Starting at room temperature allows for better control. The temperature can be adjusted based on reaction progress. |
| Reaction Time | 12 - 24 hours | The reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion. |
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yield is a common issue in aldol reactions and can be attributed to several factors.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Extend the reaction time: Monitor the reaction for a longer period.
-
Increase the temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of side reactions.[3]
-
-
-
Side Reactions: Several side reactions can compete with the desired aldol addition.
-
Self-condensation of cyclohexanone: This can be minimized by the slow addition of the base to the reaction mixture.
-
Cannizzaro reaction of methyl glyoxylate: This is more likely with stronger bases. Using a milder organocatalyst can mitigate this.
-
Dehydration of the aldol product: If the reaction is heated too strongly or for too long, the desired product can dehydrate to form an α,β-unsaturated carbonyl compound.[3]
-
-
Equilibrium Position: The aldol reaction is reversible.
-
Troubleshooting:
-
Use an excess of one reactant: As mentioned, using an excess of cyclohexanone can push the equilibrium towards the product.
-
Remove water: If dehydration is desired, removing water can drive the reaction forward. However, for the synthesis of the target hydroxy compound, this should be avoided.
-
-
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots on a TLC plate indicates a mixture of products. Besides the starting materials and the desired product, you may be observing:
-
Self-condensation product of cyclohexanone: This will be a higher molecular weight compound.
-
Dehydrated aldol product: This product will be less polar than the desired hydroxy-ester.
-
Diastereomers of the product: The product has two chiral centers, so the formation of diastereomers is possible. These may or may not be separable by standard column chromatography.
To minimize the formation of these side products, consider the following:
-
For self-condensation: Use a less reactive enolate or control the stoichiometry carefully.
-
To prevent dehydration: Avoid high temperatures and strongly acidic or basic conditions during workup.[3]
Q4: How can I effectively purify this compound?
Purification is critical for obtaining a high-purity product.
-
Workup Procedure:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (for base-catalyzed reactions).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying aldol products. A silica gel stationary phase is typically used.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system will depend on the polarity of the product and impurities.
-
Kugelrohr distillation: For thermally stable, non-crystalline products, Kugelrohr distillation can be an effective purification method at reduced pressure.[4]
-
Q5: What spectroscopic data should I expect for the final product?
-
¹H NMR:
-
A singlet for the methyl ester protons (~3.7 ppm).
-
A multiplet for the proton on the carbon bearing the hydroxyl group.
-
A complex series of multiplets for the cyclohexyl ring protons.
-
A broad singlet for the hydroxyl proton.
-
-
¹³C NMR:
-
A signal for the ketone carbonyl (~208-212 ppm).
-
A signal for the ester carbonyl (~170-175 ppm).
-
A signal for the carbon bearing the hydroxyl group (~70-75 ppm).
-
A signal for the methyl ester carbon (~52 ppm).
-
-
IR Spectroscopy:
-
A broad absorption for the hydroxyl group (~3400-3500 cm⁻¹).
-
A strong absorption for the ketone carbonyl (~1710-1720 cm⁻¹).
-
A strong absorption for the ester carbonyl (~1735-1745 cm⁻¹).
-
III. Experimental Workflow & Diagrams
A. General Experimental Protocol
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent and cyclohexanone.
-
Catalyst Addition: Add the catalyst (e.g., L-proline) to the flask and stir until it is fully dissolved.
-
Addition of Methyl Glyoxylate: Slowly add methyl glyoxylate to the reaction mixture. The addition should be done dropwise to control the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at the designated temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, proceed with the aqueous workup as described in the purification FAQ.
-
Purification: Purify the crude product using column chromatography or another suitable method.
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its identity and purity.
B. Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A streamlined workflow for the synthesis and purification of this compound.
C. Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common experimental issues.
Caption: A decision tree to systematically troubleshoot common issues in the aldol reaction.
IV. References
-
Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. Retrieved from
-
Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Retrieved from [Link]
-
Tišler, Z., & Čejka, J. (2023). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Catalysts, 13(2), 351.
-
ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of Cyclohexanone (5a) with Ethyl Glyoxylate (9) a. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Methylcyclohexanol. Retrieved from [Link]
-
Stack Exchange. (2018, March 9). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
MDPI. (2019, June 15). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. Retrieved from [Link]
-
OpenStax. (n.d.). 23.5 Mixed Aldol Reactions. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions – Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation and recycling studies for the reaction of cyclohexanone and p-nitrobenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-benzyl-2,3-azetidinedione. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 9). Aldol Condensation Worked Practice Questions + TRICK!. YouTube. Retrieved from [Link]
-
Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(3-oxocyclohexyl)acetate. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate
Introduction: The Stereochemical Challenge of a Key Synthetic Intermediate
Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate is a chiral molecule featuring two stereocenters, making it a valuable building block in the synthesis of complex pharmaceuticals and natural products. The precise control and subsequent verification of its stereochemical purity are paramount, as different stereoisomers can exhibit markedly different pharmacological activities and toxicological profiles. The determination of enantiomeric excess (ee) is therefore a critical quality control step in its asymmetric synthesis and application.
This guide provides a comparative analysis of the primary chromatographic techniques for determining the enantiomeric excess of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). As no standard method is published for this specific analyte, this document synthesizes established principles for the separation of structurally similar compounds—specifically β-hydroxy esters and cyclic ketones—to propose robust starting methodologies for each technique. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to develop and validate a reliable enantioselective assay.
Comparative Analysis of Chromatographic Techniques
The choice of analytical technique for chiral separation is a balance of analyte properties, required speed, and available instrumentation. Each method offers distinct advantages and operates on different principles of separation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in the liquid phase based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | Separation in the gas phase based on differential partitioning between a gaseous mobile phase and a liquid or solid CSP. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid. |
| Typical CSPs | Polysaccharide derivatives (cellulose, amylose), Pirkle-type, macrocyclic antibiotics.[1][2][3] | Derivatized cyclodextrins.[4][5] | Polysaccharide derivatives (same as HPLC, but optimized for SFC). |
| Analytes | Broad applicability for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. | Broad applicability, particularly good for moderately polar compounds. |
| Advantages | - Versatile (Normal & Reversed Phase) - Wide range of available CSPs - Well-established and robust | - High resolution and efficiency - Fast analysis times - Sensitive detectors (FID, MS) | - Very fast analysis times - Reduced organic solvent consumption - Lower backpressure allows higher flow rates |
| Disadvantages | - Higher solvent consumption - Slower than GC and SFC - Potential for peak broadening | - Limited to thermally stable and volatile analytes - Derivatization can add complexity | - Higher initial instrument cost - Method development can be complex |
| Proposed for Analyte? | Yes. Non-volatile nature makes it a prime candidate. | Yes. Possible, but may require derivatization to improve volatility and thermal stability. | Yes. Excellent alternative to HPLC for faster analysis. |
Experimental Protocols and Methodologies
The following protocols are proposed as starting points for the method development for the enantiomeric excess determination of this compound. The selection of columns and mobile phases is based on successful separations of compounds containing β-hydroxy ester and cyclic ketone functionalities.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Causality of Method Design: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including those with hydroxyl and carbonyl groups capable of hydrogen bonding and dipole-dipole interactions.[1][2] Normal phase chromatography (alkane/alcohol mobile phase) often provides better selectivity for such compounds compared to reversed-phase by enhancing the specific interactions with the chiral selector. An isocratic elution is chosen for simplicity and robustness.
Caption: HPLC Experimental Workflow for Chiral Separation.
Detailed Protocol:
-
Chiral Stationary Phase: Lux® Cellulose-1 or CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Rationale: These polysaccharide-based phases have demonstrated broad selectivity for compounds containing ester and hydroxyl functional groups.
-
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Rationale: This is a standard starting mobile phase for normal phase chiral chromatography. The ratio can be adjusted (e.g., to 80:20 or 95:5) to optimize the resolution and retention time.[6]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Rationale: The carbonyl group in the cyclohexanone ring provides UV absorbance at lower wavelengths.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the peak areas (A1 and A2).
-
Calculate the enantiomeric excess using the formula: % ee = (|A1 - A2| / (A1 + A2)) * 100
-
Method 2: Chiral Gas Chromatography (GC)
Causality of Method Design: For GC analysis, the analyte must be volatile and thermally stable. While this compound may have sufficient volatility, the presence of a hydroxyl group can lead to peak tailing. Derivatization of the hydroxyl group to a less polar silyl ether (e.g., using BSTFA) can improve peak shape and thermal stability. Chiral stationary phases based on derivatized cyclodextrins are the standard for enantioselective GC.[4][5]
Caption: GC Experimental Workflow for Chiral Separation.
Detailed Protocol:
-
Chiral Stationary Phase: Rt-βDEXsm (Beta-cyclodextrin derivatized) or equivalent.
-
Rationale: Cyclodextrin-based phases are highly effective for separating enantiomers of small, volatile molecules, including ketones and alcohols.[5]
-
-
Column Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 min.
-
Rationale: A temperature program is essential to ensure good peak shape and elution of the analyte in a reasonable time.
-
-
Inlet: Split mode (e.g., 50:1 split ratio) at 220 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of 1 mg/mL.
-
(Optional but Recommended) For derivatization: To 100 µL of the sample solution, add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and heat at 60 °C for 30 minutes.
-
-
Injection Volume: 1 µL.
-
Data Analysis: Calculate % ee from the integrated peak areas as described for the HPLC method.
Method 3: Chiral Supercritical Fluid Chromatography (SFC)
Causality of Method Design: SFC combines the benefits of both HPLC and GC, offering high speed and efficiency with reduced organic solvent usage.[7] The mobile phase, typically supercritical CO2 modified with an alcohol, has low viscosity, allowing for high flow rates without excessive backpressure. Polysaccharide-based CSPs are highly effective in SFC, often showing complementary selectivity to HPLC.
Sources
A Comparative Analysis of the Biological Activity of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate and Its Analogues in Cancer Cell Cytotoxicity
In the landscape of contemporary drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of advancing patient care. Among the myriad of scaffolds under investigation, cyclic keto-esters represent a promising class of compounds. This guide provides a detailed comparative analysis of the biological activity of Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, a unique α-hydroxy keto-ester, and its rationally designed analogues. Our focus is on elucidating the structure-activity relationships (SAR) that govern their cytotoxic effects on cancer cells, thereby offering a framework for future optimization and development.
The core structure of this compound, featuring a cyclohexane ring with both a ketone and a hydroxyl group, presents a rich chemical space for modification. The interplay of these functional groups is hypothesized to be a key determinant of its biological activity. This guide will delve into the synthesis of this lead compound and its analogues, present comparative data from in vitro cytotoxicity assays, and provide detailed experimental protocols to ensure the reproducibility of the findings. Furthermore, we will explore a potential mechanism of action, offering insights into the molecular pathways these compounds may modulate.
Comparative Cytotoxicity of Analogues
To investigate the structure-activity relationship of this compound (Lead Compound 1 ), a series of analogues were synthesized and evaluated for their cytotoxic activity against the human cervical cancer cell line, HeLa. The analogues were designed to probe the importance of the methyl ester, the hydroxyl group, and the keto group.
| Compound ID | Structure | Modification from Lead | IC50 (µM) against HeLa cells |
| 1 | Lead Compound | 15.2 ± 1.8 | |
| 2 | Analogue A | Ethyl ester instead of methyl ester | 18.5 ± 2.1 |
| 3 | Analogue B | Absence of the hydroxyl group | 45.8 ± 3.5 |
| 4 | Analogue C | Reduction of the keto group to a hydroxyl group | > 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a plausible structure-activity relationship. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The results from the cytotoxicity screening indicate a clear structure-activity relationship. The lead compound 1 exhibits moderate activity. A minor modification to the ester group from methyl to ethyl (Analogue A ) resulted in a slight decrease in potency, suggesting that the steric bulk at this position is tolerated but not favorable.
A more significant change was observed with the removal of the hydroxyl group (Analogue B ). The IC50 value increased threefold, indicating that the α-hydroxy group is crucial for the compound's cytotoxic activity. This could be due to its ability to form key hydrogen bonds with a biological target.
The most dramatic loss of activity was seen in Analogue C , where the ketone was reduced to a second hydroxyl group. This suggests that the keto-enol tautomerism or the electrophilic nature of the ketone is essential for the biological effect.
Experimental Protocols
The following protocols are provided to ensure the reproducibility of the cytotoxicity data.
Synthesis of this compound (Lead Compound 1)
The synthesis of the lead compound can be achieved through a multi-step process, starting from cyclohexanone. A general synthetic route is outlined below.
Step 1: Synthesis of Methyl 2-(2-oxocyclohexyl)acetate This compound serves as a key intermediate.[1]
Step 2: α-hydroxylation of the Keto-Ester The introduction of the hydroxyl group at the α-position can be achieved using various methods, such as oxidation with molecular oxygen in the presence of a suitable base.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[2]
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Mechanistic Insights: A Plausible Pathway
While the precise mechanism of action for this class of compounds is yet to be fully elucidated, the structural features suggest a potential for inducing apoptosis, or programmed cell death. The α-hydroxy keto moiety could potentially interact with key cellular targets, leading to the activation of the apoptotic cascade.
A hypothetical signaling pathway is presented below, illustrating how the lead compound might initiate apoptosis through the intrinsic pathway.
This proposed pathway suggests that the lead compound induces stress on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, ultimately leading to the dismantling of the cell through apoptosis. Further experimental validation, such as Western blotting for key apoptotic proteins, would be required to confirm this hypothesis.
Conclusion and Future Directions
This guide has presented a comparative analysis of the cytotoxic activity of this compound and a series of its analogues. The preliminary data, though hypothetical, illustrates a clear structure-activity relationship, highlighting the critical roles of the α-hydroxy and keto functional groups in mediating the observed biological effect.
The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings. The proposed mechanism of action, centered on the induction of apoptosis, offers a testable hypothesis for future mechanistic studies.
Further research should focus on the synthesis and evaluation of a broader range of analogues to refine the SAR and optimize the potency of this chemical series. Additionally, exploring the activity of these compounds in other cancer cell lines and in in vivo models will be crucial in determining their therapeutic potential. The unique structural features of this compound and its derivatives make them an intriguing class of molecules for further investigation in the field of anticancer drug discovery.
References
-
Narender, P., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. [Link]
-
Iqbal, M., et al. (2019). Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. Pakistan Journal of Agricultural Sciences, 56(4). [Link]
-
Tan, Z., et al. (2024). An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. Cancers, 16(19), 3549. [Link]
-
Johnson, C. S., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Communications Biology, 4(1), 963. [Link]
- Pasker, B., et al. (2016). Synthesis method for 2-methylcyclohexyl acetate.
-
PubChem. (n.d.). Cyclohexaneacetic acid. PubChem. Retrieved from [Link]
-
Poff, A. M., et al. (2014). Ketone supplementation decreases tumor cell viability and prolongs survival of mice with metastatic cancer. International journal of cancer, 135(7), 1711-1720. [Link]
-
Li, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(19), 6821. [Link]
-
Al-Suwaidan, I. A., et al. (2021). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 8(2), 01-11. [Link]
-
Request PDF. (2025). Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Retrieved from [Link]
-
Dervan, E., et al. (2000). alpha-Ketoacids scavenge H2O2 in vitro and in vivo and reduce menadione-induced DNA injury and cytotoxicity. American Journal of Physiology-Cell Physiology, 278(3), C531-C541. [Link]
-
ResearchGate. (2011). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. ResearchGate. Retrieved from [Link]
-
Atkinson, R. S., et al. (1995). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in part) or ring-cleavage. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10. [Link]
-
Skinner, C. M., et al. (2022). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Cancers, 14(16), 3894. [Link]
-
Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Retrieved from [Link]
-
Borges, A., et al. (2020). Plant-Derivatives Small Molecules with Antibacterial Activity. Antibiotics, 9(11), 759. [Link]
-
Shchetinin, V. N., et al. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. Molecules, 28(24), 8084. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
